4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine
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Overview
Description
4-([1,1’-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate biphenyl and bromochlorophenyl derivatives with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and maintain the reaction environment .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the reaction progress and verify the compound’s structure .
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups .
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4’-chloro-1,1’-biphenyl: A related compound with similar aromatic structures but different functional groups.
4-Bromo-4’-hydroxybiphenyl: Another biphenyl derivative with a hydroxyl group instead of a pyrimidine ring.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine is unique due to its combination of biphenyl, bromophenyl, and chlorophenyl groups, along with a pyrimidine ring.
Biological Activity
The compound 4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C23H18BrClN2
- Molecular Weight : Approximately 427.76 g/mol
The compound features a biphenyl group and halogenated phenyl rings, which are known to influence biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that derivatives with similar structures exhibit significant growth inhibition across various cancer cell lines.
Cell Line | Inhibition (%) | IC50 (µM) |
---|---|---|
Lung carcinoma (HOP-92) | 71.8 | 0.22 |
Renal carcinoma (ACHN) | 66.02 | 0.89 |
CNS carcinoma (SNB-75) | 69.53 | 0.50 |
These findings suggest that the compound may act as a dual inhibitor of critical pathways involved in cancer cell proliferation, specifically targeting cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA) .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : The compound likely inhibits key kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Studies have shown that similar compounds induce apoptosis through the intrinsic pathway, increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .
- Cell Cycle Arrest : Treatment with the compound results in significant accumulation of cells in the G0/G1 phase, indicating a halt in cell cycle progression .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Lung Cancer Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis in HOP-92 lung cancer cells.
- Renal Cancer Study : In renal carcinoma models, the compound showed promising results with an IC50 value indicating effective inhibition of cell growth.
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the active sites of target kinases, which correlates with its observed biological activities .
Properties
Molecular Formula |
C28H18BrClN2 |
---|---|
Molecular Weight |
497.8 g/mol |
IUPAC Name |
4-(3-bromo-5-chlorophenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C28H18BrClN2/c29-24-15-23(16-25(30)17-24)27-18-26(31-28(32-27)22-9-5-2-6-10-22)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-18H |
InChI Key |
LZVOSVBKFXHYAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)Br)Cl |
Origin of Product |
United States |
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